![molecular formula C15H15BrN2O3S B2710930 N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 1004373-42-5](/img/structure/B2710930.png)
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of several scientific studies since its discovery.
Mecanismo De Acción
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 plays a key role in the signaling pathways that regulate the immune response, and its inhibition can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to improve joint function and reduce the severity of symptoms in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide is its selectivity for TYK2, which minimizes off-target effects. However, its efficacy may be limited by the development of resistance, as well as the potential for adverse effects on the immune system.
Direcciones Futuras
Future research on N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide could focus on optimizing its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of autoimmune diseases. Finally, research could explore the potential of this compound in the treatment of other diseases, such as cancer, where the immune system plays a critical role.
Métodos De Síntesis
The synthesis of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid, followed by the addition of acetic anhydride and purification through column chromatography. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme, TYK2, which is involved in the immune response. By inhibiting this enzyme, this compound can reduce inflammation and prevent damage to tissues and organs.
Propiedades
IUPAC Name |
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMVUHIAICSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)

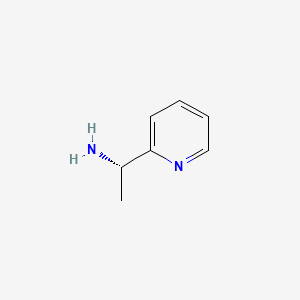
![N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2710853.png)
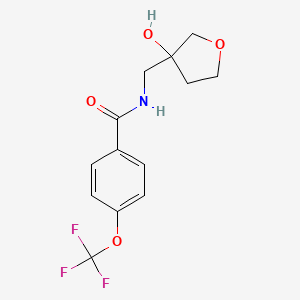

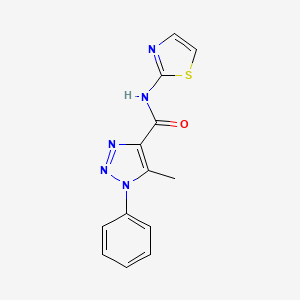
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710857.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)
![(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2710865.png)
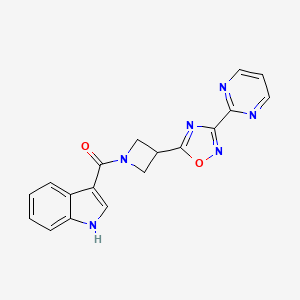
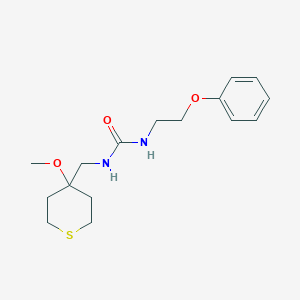
![1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2710868.png)